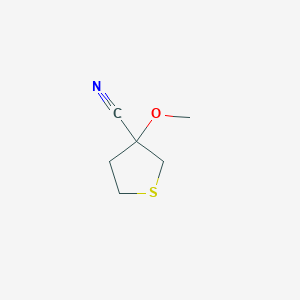

3-Methoxythiolane-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-8-6(4-7)2-3-9-5-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVNTRBYTGERTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Organic Nitrile Chemistry

Heterocyclic organic nitriles represent a pivotal class of compounds in organic chemistry, characterized by a cyano group (-C≡N) attached to a heterocyclic ring. longdom.orglongdom.org These molecules are highly versatile building blocks in synthesis due to the unique reactivity of the nitrile group. The presence of a nucleophilic nitrogen atom, the ability of the triple bond to coordinate with other molecules, and the electrophilic carbon center provide multiple avenues for chemical transformations. researchgate.net

The cyano group is a valuable precursor for a wide array of functional groups, including amines, carboxylic acids, and various heterocyclic systems. researchgate.net Its ability to participate in reactions such as reductions, hydrations, hydrolysis, nucleophilic additions, and cycloadditions makes it a cornerstone in the construction of complex molecular architectures. researchgate.net For instance, nitriles are instrumental in the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net The versatility of nitriles has led to their use in creating a diverse range of heterocyclic compounds like purines, pyrimidines, pyrazines, and imidazoles. longdom.org

Significance of Saturated Sulfur Heterocycle Thiolane Systems in Contemporary Organic Synthesis

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a significant structural motif in organic synthesis. Thiolane and its derivatives are analogous to thiophene (B33073), a well-known aromatic sulfur heterocycle, and are crucial building blocks for various pharmaceuticals and agrochemicals. wikipedia.orgbritannica.com The replacement of a benzene (B151609) ring with a thiophene or a related sulfur heterocycle often retains or enhances biological activity, as seen in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, a thiophene analog of piroxicam. wikipedia.org

Thiolanes, also known as tetrahydrothiophenes, share chemical properties with thioethers. masterorganicchemistry.com The sulfur atom in the thiolane ring is more nucleophilic and less basic than the oxygen in its corresponding furan (B31954) analog, which influences its reactivity. masterorganicchemistry.com Thiolanes can be synthesized through various methods, including the reaction of 1,4-dihalides with sodium sulfide (B99878). The chemistry of thiols and thioethers is extensive; for example, thiols are more acidic than alcohols and their conjugate bases, thiolates, are excellent nucleophiles for reactions like the Williamson ether synthesis to form thioethers. masterorganicchemistry.com

The oxidation of the sulfur atom in a thiolane ring can lead to the formation of sulfoxides and sulfones, which further expands the chemical diversity and utility of these heterocycles. masterorganicchemistry.com The unique properties of the sulfur atom allow for specific chemical transformations that are not possible with their oxygen-containing counterparts. masterorganicchemistry.com

Overview of Emerging Research Trajectories for Substituted Thiolane Carbonitriles

Strategies for Thiolane Ring Construction and Functionalization

The construction of the five-membered thiolane ring and its subsequent functionalization are pivotal steps in the synthesis of this compound and its analogs. Various synthetic strategies have been developed to achieve this, ranging from intramolecular cyclizations to the derivatization of existing heterocyclic systems. frontiersin.orgnih.gov

Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, including five-membered rings like thiolane. nih.gov These reactions often proceed with high efficiency due to the favorable proximity of the reacting functional groups.

One notable approach involves the radical-mediated cyclization of unsaturated thioacetals. For instance, the intramolecular addition of a thiyl radical onto an alkene can lead to the formation of a thiolane ring. The regioselectivity of this cyclization, specifically the competition between 5-exo and 6-endo pathways, is influenced by the substitution pattern of the alkene. nih.gov While unsubstituted terminal alkenes may yield a mixture of products, the use of substituted alkenes can drive the reaction towards a single, desired isomer. nih.gov

Another strategy is the intramolecular cyclization of thiophene-based helicenes, which can be mediated by various reagents, including palladium and tributyltin hydride, to form quasi-circulene structures. scilit.com While this specific example leads to a more complex polycyclic system, the underlying principle of intramolecular C-C bond formation to construct a sulfur-containing ring is relevant.

The table below summarizes key aspects of intramolecular cyclization for five-membered ring formation.

| Cyclization Strategy | Key Features | Potential Products | Ref. |

| Thiyl Radical Cyclization | Radical initiator required; regioselectivity depends on alkene substitution. | Thiolane derivatives | nih.gov |

| Palladium-mediated Cyclization | Utilizes a palladium catalyst to facilitate C-C bond formation. | Quasi- rsc.orgcirculenes | scilit.com |

| Tributyltin Hydride-mediated Cyclization | Radical-based cyclization with high yields. | Quasi- rsc.orgcirculenes | scilit.com |

Ring-closing reactions provide a direct method for constructing the thiolane ring from acyclic precursors containing both sulfur and carbon. These methods often involve the formation of a carbon-sulfur bond to complete the heterocyclic structure.

A common approach is the reaction of a difunctionalized carbon chain with a sulfur nucleophile. For example, a 1,4-dihaloalkane can react with a sulfide (B99878) source, such as sodium sulfide, to form the thiolane ring. This method is straightforward but may be limited by the availability of the starting dihalide and potential side reactions.

More advanced methods utilize organocatalysis to promote the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated carbonyl compounds, which can be precursors to functionalized thiolanes. acs.org This approach offers the advantage of creating chiral centers with high stereocontrol. The reaction is often catalyzed by a bifunctional catalyst, such as a tertiary amine-thiourea, which activates both the thiol and the Michael acceptor. acs.org

The following table outlines different ring-closing strategies for thiolane synthesis.

| Reaction Type | Reagents | Key Advantages | Ref. |

| Nucleophilic Substitution | 1,4-dihaloalkane, Sodium Sulfide | Direct, simple | N/A |

| Organocatalytic Sulfa-Michael Addition | Thiol, α,β-unsaturated carbonyl, Bifunctional catalyst | High enantioselectivity, mild conditions | acs.org |

An alternative to de novo ring construction is the functionalization of a pre-existing thiolane or a related thiophene (B33073) ring. This approach is particularly useful when the parent heterocycle is readily available.

Thiophene, an aromatic analog of thiolane, can be a versatile starting material. The reduction of a thiophene derivative can yield the corresponding saturated thiolane. However, this transformation can be challenging and may require specific catalysts and reaction conditions to avoid over-reduction or ring-opening.

More commonly, functional groups are introduced onto a pre-existing thiolane ring. For example, the hydroxyl group in a hydroxy-substituted thiolane can be used as a handle for further modifications. nih.gov This can include esterification or etherification to introduce desired functional groups. nih.gov

Recent advancements have also focused on the synthesis of functionalized thiophene derivatives through the cyclization of functionalized alkynes, which can then potentially be reduced to the corresponding thiolanes. mdpi.com Metal-catalyzed heterocyclization of S-containing alkyne substrates is a powerful method for the regioselective synthesis of substituted thiophenes. mdpi.com

The table below highlights methods for derivatizing thiolane and thiophene systems.

| Starting Material | Transformation | Reagents/Conditions | Resulting Structure | Ref. |

| Hydroxy-substituted 1,2-dithiolane | Esterification | Isobutyryl chloride | 1,2-dithiolane ester | nih.gov |

| Hydroxy-substituted 1,2-dithiolane | Acrylation | Acryloyl chloride | 1,2-dithiolane acrylate | nih.gov |

| (Z)-1-en-3-ynyl(butyl)sulfanes | Cyclization | CuX₂ (X = Cl, Br) | Substituted 3-halothiophenes | mdpi.com |

Installation and Chemical Modification of the Carbonitrile Moiety

The carbonitrile group is a key functional moiety in this compound, contributing significantly to its chemical properties and potential applications. The introduction of this group can be achieved through direct cyanation or by the transformation of other functional groups. rsc.orgacs.orgacs.org

Direct introduction of a cyano group onto a heterocyclic scaffold is an efficient strategy that avoids the need for precursor functional groups. Hypervalent iodine(III) reagents have emerged as powerful tools for the direct cyanation of electron-rich heteroaromatic compounds like thiophenes. acs.org Using reagents such as phenyliodine bis(trifluoroacetate) (PIFA) in combination with trimethylsilylcyanide (TMSCN), a cyano group can be selectively introduced. acs.org The reaction is believed to proceed through the in situ generation of an active hypervalent iodine(III)-cyano species. acs.org

Another approach involves the use of trimethylsilyl (B98337) cyanide with heterocyclic N-oxides, which can be converted to the corresponding 2-cyanoheterocycles. google.com This method can be performed by heating the N-oxide with trimethylsilyl cyanide or by generating the trimethylsilyl cyanide in situ from an alkali cyanide and trimethylsilyl chloride. google.com

The following table summarizes direct cyanation methods.

| Substrate | Reagents | Key Features | Ref. |

| Electron-rich heterocycles (e.g., thiophenes) | PIFA, TMSCN, BF₃·Et₂O | Mild conditions, high regioselectivity | acs.org |

| Heterocyclic N-oxides | Trimethylsilyl cyanide (or in situ generation) | One-step conversion, high yields | google.com |

The conversion of other functional groups into a nitrile is a widely used and versatile strategy. Aldehydes, oximes, and primary amides are common precursors for the synthesis of nitriles.

From Aldehydes: Aldehydes can be converted to nitriles in a one-pot process using various reagents. acs.orgnih.govtandfonline.com One method involves heating the aldehyde with O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene. acs.org Another approach utilizes hydroxylamine (B1172632) hydrochloride in a solvent like N-methylpyrrolidone at elevated temperatures. acs.org Aqueous conditions have also been developed, using O-phenylhydroxylamine hydrochloride in a buffered solution, which is particularly suitable for water-soluble substrates. nih.gov

From Oximes: The dehydration of aldoximes is a classic method for nitrile synthesis. nih.govnih.gov Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU provide a mild and efficient conversion. nih.gov Biocatalytic methods using aldoxime dehydratases are also gaining traction, offering a green and highly selective alternative. nih.gov

From Amides: Primary amides can be dehydrated to form nitriles using a variety of reagents. nih.govrsc.orgacs.org Classical dehydrating agents include phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂). libretexts.orglibretexts.org More modern methods employ phosphorus-III reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) or phosphorus trichloride (B1173362) (PCl₃) under mild conditions. nih.govacs.org A catalytic Swern oxidation-type condition using oxalyl chloride and a catalytic amount of DMSO has also been reported to be effective for a diverse range of amides. acs.org

The tables below provide an overview of methods for converting precursors to nitriles.

Nitrile Synthesis from Aldehydes

| Reagent System | Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| O-(diphenylphosphinyl)hydroxylamine (DPPH) | Toluene, 85 °C | Aromatic and aliphatic aldehydes | acs.org |

| Hydroxylamine hydrochloride | N-methylpyrrolidone, 110-115 °C | Aromatic and aliphatic aldehydes | acs.org |

| O-phenylhydroxylamine hydrochloride | Methanol/water, phosphate (B84403) buffer, 60 °C | Water-soluble and hydrophobic aldehydes | nih.gov |

Nitrile Synthesis from Aldoximes

| Reagent System | Conditions | Key Advantages | Ref. |

|---|---|---|---|

| BOP, DBU | CH₂Cl₂, THF, or DMF | Very mild conditions | nih.gov |

Nitrile Synthesis from Primary Amides

| Dehydrating Agent | Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| P(NMe₂)₃, Et₂NH | Refluxing CHCl₃ | Broad substrate scope, good functional group tolerance | nih.govacs.org |

| PCl₃, Et₂NH | Refluxing CHCl₃ | High yields, mild conditions | nih.govacs.org |

| Oxalyl chloride, cat. DMSO, Et₃N | Room temperature | Aromatic, heteroaromatic, cyclic, and acyclic amides | acs.org |

Multi-component Reaction Pathways for Functionalized Carbonitriles

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comtandfonline.com These reactions are prized for their atom economy, time-saving nature, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of functionalized molecules. mdpi.comtandfonline.com In the context of sulfur heterocycles, MCRs have been extensively developed for the synthesis of thiophenes and their derivatives. tandfonline.comnih.gov

A well-known example is the Gewald aminothiophene synthesis, a three-component reaction involving a ketone or aldehyde, a β-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. While this reaction classically yields thiophenes (unsaturated rings), modifications of the starting materials and reaction conditions can be envisioned to target saturated thiolane systems.

For the synthesis of functionalized carbonitriles like this compound, a hypothetical MCR could involve the reaction of a β-mercapto ketone, an activated nitrile, and a source of the methoxy group. A plausible pathway might start with the Michael addition of a thiol to an α,β-unsaturated nitrile, followed by an intramolecular cyclization. For instance, the reaction of methoxyacetonitrile (B46674), an appropriate aldehyde, and a sulfur-donating reagent could potentially lead to the desired thiolane ring system through a domino sequence. nih.gov The reaction mechanism often proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization (or in this case, reduction or alternative cyclization to maintain saturation). nih.gov

Table 1: Hypothetical Multi-component Reaction for a Thiolane Carbonitrile Scaffold

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product |

|---|---|---|---|---|

| 1,2-ethanedithiol | Methoxyacetonitrile | Formaldehyde | Base (e.g., Et3N) | This compound |

| 3-mercaptopropan-1-ol | Malononitrile | Benzaldehyde | Lewis Acid | Functionalized 3-hydroxythiolane-carbonitrile |

| Thioglycolic acid | Cyanoacetamide | Glyoxylic acid | Acid catalyst, Dehydration | Carboxy-functionalized thiolane-carbonitrile derivative |

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. researchgate.net Stereoselective synthesis aims to control the formation of diastereomers and enantiomers, employing various strategies from chiral auxiliaries to asymmetric catalysis. youtube.com

Chiral Induction Strategies in Thiolane Formation

Chiral induction refers to the transfer of chirality from a chiral molecule or auxiliary to a new stereocenter during a reaction. In the formation of the thiolane ring, chirality can be induced by using a chiral starting material or a chiral auxiliary that is later removed. For example, a cyclization reaction could be performed on a substrate containing a pre-existing stereocenter, which directs the formation of the new stereocenters in the ring with a specific relative stereochemistry (diastereoselectivity).

Another approach involves the use of chiral thioureas, which can act as organocatalysts. nih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. While often used in reactions like aza-Henry or Michael additions, the principles can be extended to cyclization reactions that form the thiolane ring. acs.org The interaction between the catalyst and the acyclic precursor can stabilize the transition state leading to the desired enantiomer of the cyclic product. The use of chiral ionic liquids has also been shown to induce chirality in the final product, even when the chiral component is not incorporated into the final structure. capes.gov.br

Asymmetric Catalysis in the Synthesis of Cyclic Nitriles

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including cyclic nitriles. acs.org This approach utilizes a small amount of a chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst, to generate a large quantity of an enantioenriched product. researchgate.netacs.org

For the synthesis of chiral cyclic nitriles, several strategies can be employed. One method involves the catalytic asymmetric cyanation of a prochiral cyclic ketone or imine. acs.org Alternatively, an intramolecular cyclization of a linear substrate can be rendered enantioselective by a chiral catalyst. For instance, a nickel-catalyzed stereoconvergent cross-coupling of racemic α-halonitriles has been developed to produce enantioenriched α-arylnitriles and allylic nitriles. nih.gov A similar strategy could be adapted for an intramolecular reaction, where an appropriate halo-thioether nitrile undergoes cyclization in the presence of a chiral nickel or palladium catalyst to form the thiolane ring enantioselectively.

Organocatalysis also presents a viable route. Chiral thiourea (B124793) cinchona alkaloids have been used to catalyze the addition of β-ketosulfones to nitroalkenes, with the products being converted to chiral cyclic nitrones. nih.gov This highlights the potential of organocatalysts to facilitate the asymmetric formation of five-membered rings.

Biocatalytic Transformations for Enantiopure Nitriles

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. chemistryviews.orgnih.gov Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. acs.orgjournals.co.za For the synthesis of enantiopure nitriles, nitrile-converting enzymes are particularly valuable. nih.gov

Two main enzymatic pathways are used to degrade nitriles in nature:

Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids. nih.govacs.org

Nitrile Hydratases: These enzymes convert nitriles into amides, which can then be hydrolyzed to carboxylic acids by amidases. nih.govacs.org

These enzymatic transformations can be applied in kinetic resolutions of racemic nitriles. In a kinetic resolution, the enzyme selectively converts one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus enantioenriched. For example, a racemic mixture of this compound could be subjected to a nitrilase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation and recovery of the desired, unreacted nitrile enantiomer.

Another powerful biocatalytic method is the use of aldoxime dehydratases. These enzymes can enantioselectively dehydrate a broad range of racemic aldoximes to produce chiral nitriles, often with high enantiomeric excess, and importantly, without the use of toxic cyanide reagents. chemistryviews.org Halohydrin dehalogenases (HHDHs) have also been employed for the enantioselective cyanation of epoxides to yield chiral β-hydroxy nitriles. acs.org

Table 2: Biocatalytic Approaches for Enantiopure Nitrile Synthesis

| Enzymatic Method | Enzyme Class | Transformation | Key Advantage |

|---|---|---|---|

| Kinetic Resolution | Nitrilase / Nitrile Hydratase | Racemic nitrile → Enantioenriched nitrile + Hydrolyzed product | High enantioselectivity for a wide range of nitriles. nih.gov |

| Desymmetrization | Nitrilase / Nitrile Hydratase | Prochiral dinitrile → Chiral cyano-acid/amide | Creates chirality from an achiral starting material. nih.gov |

| Asymmetric Dehydration | Aldoxime Dehydratase | Racemic aldoxime → Chiral nitrile | Cyanide-free route to chiral nitriles. researchgate.netchemistryviews.org |

| Asymmetric Cyanation | Halohydrin Dehalogenase | Epoxide + Cyanide source → Chiral β-hydroxy nitrile | Enantio- and regioselective introduction of the nitrile group. acs.org |

Integration of the Methoxy Substituent: Synthetic Considerations

The introduction of the methoxy group (-OCH3) at the C3 position, which is a quaternary carbon, presents specific synthetic challenges. The strategy for its integration must be carefully planned, considering potential steric hindrance and the electronic nature of the intermediates.

One approach is to use a starting material that already contains the methoxy group. For example, methoxyacetonitrile could serve as a key building block in a multi-component reaction or a stepwise synthesis. acs.org The challenge here lies in the reactivity of the α-carbon, which is activated by both the nitrile and the methoxy group.

Alternatively, the methoxy group could be introduced later in the synthetic sequence. This might involve the nucleophilic substitution of a suitable leaving group at the C3 position of a pre-formed thiolane ring. However, introducing a substituent at a sterically hindered quaternary center can be difficult. The synthesis of remibrutinib, for example, involved the cleavage of a methoxy group on a pyrimidine (B1678525) ring using boron tribromide (BBr3) to reveal a hydroxyl group for further functionalization. amazonaws.com A similar strategy in reverse, such as the O-methylation of a tertiary alcohol at the C3 position, could be a viable, albeit potentially low-yielding, route. The choice of methylating agent and reaction conditions would be critical to overcome steric hindrance.

Novel Synthetic Approaches (e.g., Microwave-Promoted Transformations, Radical Chemistry)

Modern synthetic chemistry continuously seeks more efficient and sustainable methods. Novel approaches such as microwave-assisted synthesis and radical chemistry offer significant advantages over traditional techniques.

Microwave-Promoted Transformations: Microwave irradiation has become a popular energy source in organic synthesis because it can dramatically reduce reaction times, often from hours to minutes, and improve product yields. amazonaws.comnih.gov The uniform heating provided by microwaves can minimize the formation of byproducts. amazonaws.com This technique has been successfully applied to the synthesis of various heterocycles, including thiazoles and pyrazolines. rsc.orgresearchgate.net In the context of this compound, a microwave-assisted cyclization or a multi-component reaction could lead to a more rapid and efficient synthesis. For instance, the one-pot synthesis of thiols from alkyl halides has been shown to be 6 to 24 times faster under microwave heating compared to conventional methods. amazonaws.com

Radical Chemistry: Radical cyclization reactions are powerful methods for constructing cyclic systems, including sulfur heterocycles. researchgate.net Thiyl radicals (RS•), which can be generated from thiols or thioethers, are particularly useful intermediates. nih.govprinceton.edu These radicals can add to intramolecular double or triple bonds, initiating a cyclization cascade to form the thiolane ring. researchgate.net A potential strategy for synthesizing the thiolane backbone could involve the radical-initiated cyclization of an unsaturated thioether. For example, a trisulfur (B1217805) radical anion (S3•–) has been used to trigger a "stitching" thienannulation reaction to create complex thienoacenes, demonstrating the power of radical sulfur species in ring formation. acs.org This pathway offers an alternative to traditional ionic reaction mechanisms and can often proceed under mild conditions with high functional group tolerance. researchgate.net

Reactivity Profile of the Cyano Functional Group

The cyano (C≡N) group in this compound is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which enhances the carbon's electrophilicity. rsc.org

The polarized carbon-nitrogen triple bond makes the nitrile carbon an electrophilic center, susceptible to attack by nucleophiles. acs.org This fundamental reaction pathway allows for the conversion of the nitrile group into several other important functional groups.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. This would transform this compound into 3-methoxythiolane-3-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding (3-methoxythiolan-3-yl)methanamine. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup, forming 3-methoxythiolane-3-carbaldehyde.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic nitrile carbon. The initial addition forms an imine anion, which upon hydrolysis yields a ketone. acs.org For example, reacting this compound with methylmagnesium bromide would produce 1-(3-methoxythiolan-3-yl)ethan-1-one after workup.

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Carbon

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Full Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde |

| Grignard Reaction | 1. R-MgX 2. H₂O | Ketone |

The carbon atom to which the nitrile group is attached is known as the alpha-position. In many nitriles, the proton at this position is acidic and can be removed by a base to form a carbanion, which can then participate in substitution or addition reactions. researchgate.net However, in this compound, the alpha-carbon is a quaternary center, meaning it is bonded to four other non-hydrogen atoms (the methoxy group, two carbons of the thiolane ring, and the nitrile carbon). Consequently, it lacks an alpha-proton.

This structural feature precludes reactivity pathways that rely on the formation of an alpha-carbanion through deprotonation. Therefore, reactions such as alpha-alkylation, which are common for other nitriles, are not possible for this compound.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. youtube.comyoutube.com A prominent example is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. mdpi.comuzh.ch In this type of reaction, a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) reacts with the nitrile's π-system.

For instance, this compound could theoretically react with 1,3-dipoles such as azides (R-N₃) or nitrile oxides (R-CNO).

Reaction with Azides: The cycloaddition with an azide (B81097) would lead to the formation of a tetrazole ring.

Reaction with Nitrile Oxides: Reaction with a nitrile oxide would yield an oxadiazole ring.

These reactions provide a pathway to more complex heterocyclic systems built upon the this compound scaffold. The feasibility and regioselectivity of such reactions would depend on the specific 1,3-dipole used and the reaction conditions.

Transformations of the Saturated Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, also possesses distinct reactivity that can be exploited for further molecular transformations.

The thiolane ring can undergo cleavage under specific conditions, most notably through desulfurization.

Desulfurization: This reaction involves the removal of the sulfur atom from the ring, typically achieved through hydrogenolysis using a catalyst like Raney nickel. wikipedia.org This process would cleave the C-S bonds, leading to a linear alkane derivative. For this compound, desulfurization would likely yield 3-methoxy-3-methylpentanenitrile. Desulfurization is a reductive process that results in the complete opening of the heterocyclic ring. organic-chemistry.org Other reagents, such as molybdenum hexacarbonyl, have also been used for the desulfurization of thiols and disulfides. organic-chemistry.org

Rearrangement Reactions: While less common for simple thiolanes, rearrangement reactions can be induced under certain conditions. For instance, thio-Claisen rearrangements are known for allyl aryl sulfides, although this specific type of rearrangement is not directly applicable to the saturated thiolane ring of the title compound. semanticscholar.org Ring-opening of fused thiophene systems by organolithium reagents has also been documented, suggesting that under strongly basic conditions, cleavage of the thiolane ring might be possible. nih.gov

The sulfur atom in the thiolane ring is in its lowest oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. acsgcipr.orgresearchgate.net This transformation significantly alters the polarity, solubility, and chemical properties of the molecule.

Sulfoxide Formation: Oxidation of the sulfide to a sulfoxide can be achieved with a single equivalent of a suitable oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The resulting compound would be this compound 1-oxide. This oxidation introduces a stereocenter at the sulfur atom.

Sulfone Formation: The use of a stronger oxidizing agent or an excess of the oxidant (typically two or more equivalents) will lead to the corresponding sulfone, this compound 1,1-dioxide. nih.gov Reagents like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂, sometimes with a catalyst like sodium tungstate, are effective for this transformation. researchgate.net The oxidation from sulfide to sulfoxide is generally faster than the subsequent oxidation to the sulfone. rsc.org

Table 2: Common Reagents for the Oxidation of the Thiolane Sulfur

| Target Product | Oxidizing Reagent(s) | Stoichiometry (Typical) |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | ~1 equivalent |

| Sulfoxide | Sodium Periodate (NaIO₄) | ~1 equivalent |

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | ~1 equivalent |

| Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents |

| Sulfone | Potassium Permanganate (KMnO₄) | >2 equivalents |

| Sulfone | H₂O₂ / Sodium Tungstate (Na₂WO₄) | Catalytic |

Article Generation Not Possible: No Specific Data Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific data to generate the requested article on the "Chemical Reactivity and Transformation Pathways of this compound" according to the provided outline.

Therefore, it is not possible to provide scientifically accurate and detailed content for the following sections as requested:

Intramolecular Cyclization and Fragmentation Processes:There is no available information on the specific intramolecular cyclization pathways or the mass spectral fragmentation patterns for this compound.

To adhere to the strict requirements of focusing solely on "this compound" and ensuring scientific accuracy, the article cannot be written without foundational data from primary research sources. Constructing the article would require speculation and extrapolation from dissimilar compounds, which would violate the core instructions of the request.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Alkoxythiolane Carbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For alkoxythiolane carbonitriles, various NMR experiments are employed to gain a comprehensive understanding of their structure.

One-dimensional NMR techniques are fundamental for determining the basic structure of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical alkoxythiolane carbonitrile, protons adjacent to the nitrile group (C≡N) generally appear in the range of 2-3 ppm. libretexts.orglibretexts.org This downfield shift is attributed to the deshielding effect of the sp-hybridized nitrile carbon, which is more electronegative than an adjacent sp³-hybridized carbon. libretexts.orglibretexts.org The methoxy (B1213986) group protons would be expected to produce a singlet at a characteristic chemical shift. The protons on the thiolane ring would exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity and spatial arrangement. The exact chemical shifts and coupling constants are highly dependent on the specific substitution pattern and stereochemistry of the thiolane ring. For instance, the proton resonance spectra of various nitriles with fixed geometries, such as trans and cis-4-t-butyl cyclohexanecarbonitrile, have been recorded and assigned to understand these effects. modgraph.co.uk

¹³C NMR Spectroscopy: The nitrile carbon in ¹³C NMR spectra typically resonates in the region of 115–120 ppm. libretexts.orglibretexts.org This is a distinctive region that is less deshielded than a typical carbonyl carbon (180-220 ppm). libretexts.orglibretexts.org The carbon of the methoxy group and the carbons of the thiolane ring will also have characteristic chemical shifts that aid in the complete structural assignment. mdpi.com The chemical shifts of carbons in the thiolane ring are influenced by the presence of the sulfur atom and the methoxy and nitrile substituents.

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Protons adjacent to Nitrile | 2-3 libretexts.orglibretexts.org | --- |

| Nitrile Carbon | --- | 115-120 libretexts.orglibretexts.org |

| Methoxy Protons | ~3.3-4.0 | --- |

| Methoxy Carbon | --- | ~50-60 |

| Thiolane Ring Protons | Variable (depends on position) | --- |

| Thiolane Ring Carbons | --- | Variable (depends on position) |

Table 1. General ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Alkoxythiolane Carbonitriles.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule. harvard.edu These experiments are a series of 1D experiments with varying time delays, which allows for the mapping of correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear correlation experiments reveal proton-proton coupling networks. COSY identifies protons that are directly coupled (typically through two or three bonds), while TOCSY can establish correlations between all protons within a spin system, even if they are not directly coupled. This is invaluable for tracing the connectivity of the protons around the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for unambiguously assigning the ¹³C signals based on the assignments of their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). It is instrumental in piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, an HMBC correlation between the methoxy protons and the carbon at position 3 of the thiolane ring would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. harvard.edu The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it an excellent tool for determining the relative stereochemistry of the substituents on the thiolane ring.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals and provides a detailed three-dimensional picture of the 3-Methoxythiolane-3-carbonitrile molecule. mdpi.com

While solution-state NMR is the standard for structural elucidation of soluble compounds, solid-state NMR (ssNMR) and High-Resolution Magic Angle Spinning (HR/MAS) NMR offer unique capabilities for analyzing bulk materials and samples that are not soluble.

Solid-State NMR: For organosulfur compounds, ³³S NMR can be a valuable tool, although it presents challenges due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.com Solid-state NMR techniques, such as ultra-wideline Carr-Purcell-Meiboom-Gill (CPMG) and magic-angle spinning, have been developed to acquire ³³S NMR spectra in solids. mdpi.comnih.gov These methods can provide information about the local environment of the sulfur atom in the thiolane ring.

HR/MAS NMR: This technique bridges the gap between solution- and solid-state NMR. It is used for semi-solid or gel-like samples and can provide high-resolution spectra by spinning the sample at the "magic angle" (54.7°) to average out anisotropic interactions that broaden the NMR signals. This could be particularly useful for analyzing the stability or degradation of this compound in different matrices.

Mass Spectrometry (MS) and Hyphenated Analytical Platforms

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, typically with an accuracy of a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₆H₉NOS), HRMS can distinguish its molecular formula from other potential isomers or compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Gas chromatography-mass spectrometry is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net Since many sulfur-containing compounds, including those found in fermented beverages and other complex matrices, are volatile, GC-MS is an essential tool for their analysis. nih.govnih.govresearchgate.netmdpi.com

In the context of this compound, GC-MS can be used to:

Separate it from other components in a complex mixture.

Identify the compound based on its characteristic retention time and mass spectrum.

Quantify its concentration in a sample.

The mass spectrum of a nitrile compound often shows a weak or absent molecular ion (M+) peak, but a prominent M-1 peak resulting from the loss of a hydrogen atom is frequently observed. libretexts.orglibretexts.orgucalgary.ca The fragmentation pattern in the mass spectrum provides a fingerprint that can be used for identification by comparison with a spectral library or through detailed interpretation. For the analysis of volatile sulfur compounds, techniques like headspace solid-phase microextraction (HS-SPME) are often employed to preconcentrate the analytes before GC-MS analysis, significantly improving the sensitivity of the method. nih.govnih.govresearchgate.net

| Technique | Information Obtained | Application for this compound |

| ¹H NMR | Proton environments, coupling information | Determine the number and connectivity of protons. |

| ¹³C NMR | Carbon environments | Identify the different carbon atoms, including the nitrile carbon. |

| COSY/TOCSY | Proton-proton correlations | Establish the proton network in the thiolane ring. |

| HSQC | Direct proton-carbon correlations | Assign carbon signals based on attached protons. |

| HMBC | Long-range proton-carbon correlations | Confirm the overall molecular structure and connectivity of substituents. |

| NOESY | Through-space proton correlations | Determine the relative stereochemistry of the molecule. |

| Solid-State ³³S NMR | Sulfur environment in the solid state | Probe the local environment of the sulfur atom in the bulk material. |

| HRMS | Precise mass and elemental composition | Confirm the molecular formula of the compound. |

| GC-MS | Separation and identification of volatile compounds | Analyze complex mixtures, identify and quantify the compound. |

Table 2. Summary of Spectroscopic and Chromatographic Techniques for the Characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Organic Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex organic compounds like this compound. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of the compound in intricate mixtures. biotage.com

In a typical LC-MS analysis of this compound, a reversed-phase column, such as a C18 column, would be employed. researchgate.net The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of formic acid to facilitate protonation. biotage.comresearchgate.net

The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, would be operated in positive electrospray ionization (ESI) mode. This would generate the protonated molecule [M+H]⁺, which for this compound would have a specific mass-to-charge ratio (m/z). Further fragmentation of this ion in the mass spectrometer (MS/MS) would produce a characteristic pattern of daughter ions, confirming the molecular structure. researchgate.net The high sensitivity of LC-MS allows for the detection of the compound at very low concentrations, making it suitable for trace analysis. nih.govnih.gov

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value |

| LC Column | Reversed-phase C18 (e.g., 50 x 3.0 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Detection | Protonated Molecule [M+H]⁺ and its Fragments |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the chemical bonds.

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The most prominent of these would be the sharp, intense peak corresponding to the stretching vibration of the nitrile group (C≡N), typically appearing in the range of 2220-2260 cm⁻¹.

Other significant absorptions would include those for the C-O stretching of the methoxy group, generally found around 1050-1150 cm⁻¹, and the C-S stretching of the thiolane ring, which appears at lower wavenumbers, typically between 600-800 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic ring and the methoxy group in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Methoxy | C-O Stretch | 1050 - 1150 |

| Thiolane | C-S Stretch | 600 - 800 |

| Alkane | C-H Stretch | 2800 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the types of electronic transitions occurring.

This compound is not expected to have significant absorption in the visible region of the electromagnetic spectrum as it lacks extensive conjugation. The primary electronic transitions would be the n→σ* transitions of the lone pair electrons on the sulfur and oxygen atoms and the π→π* transition of the nitrile group. These transitions typically occur in the lower UV range, with λmax values expected to be below 250 nm. The absence of strong absorption in the upper UV and visible regions can be used to confirm the lack of conjugated systems in the molecule.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. ornl.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. ornl.gov For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. ornl.gov

In the Raman spectrum of this compound, the stretching vibration of the nitrile group (C≡N) would be particularly prominent due to the significant change in polarizability associated with this bond. The symmetric stretching vibrations of the C-S bond within the thiolane ring would also be expected to produce a distinct Raman signal. This technique can serve as a valuable "vibrational fingerprint" for the compound, aiding in its identification and structural confirmation.

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide definitive information about its molecular structure.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. mdpi.com Furthermore, it would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of the atoms and the conformation of the thiolane ring. researchgate.netmdpi.com This data is crucial for a complete and unambiguous structural elucidation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For this compound, with the chemical formula C₆H₉NOS, elemental analysis would be used to experimentally determine the percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formulas, thereby validating the purity and identity of the synthesized compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₆H₉NOS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 50.32% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 6.35% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.79% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.18% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 22.40% |

| Total | 143.23 | 100.00% |

Chromatographic Separation Techniques (e.g., HPLC, GC, Preparative Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be developed, similar to the LC method described for LC-MS. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. A polar capillary column would be appropriate for separating the compound from any non-polar impurities. The purity is assessed by the relative area of the peak corresponding to the compound.

Preparative Chromatography is used for the isolation and purification of the compound on a larger scale. This can be either preparative HPLC or column chromatography using a stationary phase like silica (B1680970) gel. The choice of the mobile phase (eluent) is critical for achieving good separation of the target compound from byproducts and starting materials. nih.gov

Computational and Theoretical Investigations of 3 Methoxythiolane 3 Carbonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies for Ground State Geometries and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 3-Methoxythiolane-3-carbonitrile would begin with a geometry optimization to determine its most stable three-dimensional structure. This would provide key data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of reactivity descriptors could be calculated. These descriptors, derived from the principles of conceptual DFT, help in predicting how the molecule will behave in a chemical reaction.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher value suggests greater nucleophilicity. |

| LUMO Energy | -0.8 eV | Represents the molecule's ability to accept electrons. A lower value suggests greater electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. A higher value indicates a "harder," less reactive molecule. |

| Global Softness (S) | 0.35 eV⁻¹ | The reciprocal of hardness, indicating a molecule's polarizability. A higher value suggests a "softer," more reactive molecule. |

| Electronegativity (χ) | 3.65 eV | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.34 eV | A global measure of electrophilic character. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory and can be used to refine the electronic properties calculated by DFT. These methods are computationally more intensive but can provide more accurate descriptions of electron correlation effects.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be useful for initial explorations of large molecular systems or for providing qualitative insights into molecular orbital interactions. For this compound, these methods could be used to quickly generate molecular orbital diagrams and visualize the frontier orbitals (HOMO and LUMO).

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Environmental Effects

To understand how this compound behaves in a real-world environment, such as in a solvent or within a biological system, combined QM/MM methods would be employed. In this approach, the core of the molecule (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding environment (the MM region) is described using classical molecular mechanics force fields. This hybrid approach allows for the study of environmental effects, such as solvation, on the molecule's structure and reactivity in a computationally feasible manner.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

The thiolane ring of this compound is not planar and can adopt various conformations. Molecular Dynamics (MD) simulations would be invaluable for exploring the conformational landscape of this molecule. By simulating the motion of the atoms over time, MD can reveal the different stable and metastable conformations and the energy barriers between them. This would provide a dynamic picture of the molecule's flexibility and the preferred spatial arrangements of the methoxy (B1213986) and nitrile substituents.

In Silico Modeling for Structure-Reactivity Relationships and Mechanistic Insights

In silico modeling encompasses a broad range of computational techniques aimed at understanding and predicting chemical reactivity. For this compound, these models could be used to investigate potential reaction mechanisms. For example, the susceptibility of the carbon atom attached to the nitrile and methoxy groups to nucleophilic attack could be modeled. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, providing deep insights into reaction pathways and kinetics.

Application of Machine Learning in Predictive Organic Chemistry for Similar Compounds

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. While no specific ML models for this compound exist, it is conceivable to develop them. By training a model on a large dataset of known properties of similar sulfur-containing heterocycles, it would be possible to predict various properties of this compound, such as its solubility, boiling point, or even its reactivity in certain reactions. This predictive capability can significantly accelerate the discovery and optimization of new chemical entities.

Spectroscopic Property Prediction through Computational Methods

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemical research. Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations allow for the theoretical determination of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These computational approaches provide valuable insights into the molecular structure and electronic properties of a compound, often complementing and guiding experimental work.

While numerous studies demonstrate the application of computational methods to predict the spectroscopic properties of related sulfur-containing heterocyclic compounds and nitriles, no dedicated computational investigation appears to have been published for this compound itself. The general principles of such studies involve optimizing the molecular geometry of the compound in silico and then applying theoretical models to calculate its expected spectroscopic behavior. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts (¹H and ¹³C), while time-dependent DFT (TD-DFT) is employed for simulating UV-Vis spectra. The calculation of vibrational frequencies through methods like B3LYP can provide a theoretical IR spectrum.

Without specific published research on this compound, it is not possible to provide detailed research findings or data tables of its computationally predicted spectroscopic properties. The generation of such data would require a dedicated computational chemistry study to be performed on this molecule.

Future Research Directions and Unexplored Avenues in Alkoxythiolane Carbonitrile Chemistry

Development of Innovative and Sustainable Stereoselective Synthetic Pathways

The synthesis of functionalized thiolanes is an active area of research, with a growing emphasis on sustainability and stereocontrol. rsc.orgyoutube.com Future efforts in the synthesis of 3-Methoxythiolane-3-carbonitrile will likely pivot towards greener and more efficient catalytic methods that allow for precise control over the stereochemistry at the C3 position.

Current synthetic approaches to related thiophene (B33073) derivatives often rely on multi-step sequences. nih.gov A promising future direction would be the development of a one-pot, multicomponent reaction to construct the this compound core from simple, readily available starting materials. Such a strategy would be highly atom-economical and align with the principles of green chemistry. youtube.com

Furthermore, the asymmetric synthesis of tertiary thiols and thioethers remains a challenge, particularly for creating quaternary stereocenters. beilstein-journals.orgnih.gov The development of novel chiral catalysts, potentially based on transition metals or organocatalysis, will be crucial for the enantioselective synthesis of this compound. nih.gov The use of sustainable catalysts, such as those derived from abundant metals or biodegradable polymers like chitosan, represents a particularly exciting frontier. researchgate.net

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Asymmetric Michael Addition/Cyanation | Chiral Phase-Transfer Catalyst | High enantioselectivity, mild conditions. |

| Catalytic Asymmetric Cyclization | Chiral Lewis Acid or Transition Metal Complex | Direct construction of the heterocyclic core with stereocontrol. |

| Enzymatic Desymmetrization | Lipases or Oxidoreductases | High stereoselectivity, environmentally benign. |

| Sustainable Catalysis | Chitosan-based catalysts | Biodegradable, low cost, potential for aqueous media. researchgate.net |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The unique juxtaposition of the methoxy (B1213986) and nitrile groups at the C3 position of this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging this unique functionality to forge novel molecular architectures.

One area of interest is the exploration of unconventional ring-opening reactions. While the thiolane ring is generally stable, the presence of the electron-withdrawing nitrile group and the potentially labile methoxy group could facilitate novel ring-opening pathways under specific catalytic conditions, providing access to highly functionalized acyclic sulfur-containing compounds. nih.gov

Furthermore, the application of photocatalysis to activate and functionalize saturated sulfur heterocycles is a rapidly emerging field. nih.govcapes.gov.br Future investigations could explore the use of light-mediated reactions to induce novel transformations of this compound, such as C-H functionalization at other positions on the thiolane ring or unique cycloaddition reactions.

The development of new catalytic systems that can selectively activate the C-S bonds of the thiolane ring in the presence of the other functional groups would also be a significant advancement. This could lead to novel cross-coupling reactions and the incorporation of the thiolane motif into larger, more complex molecules. nih.gov

Advanced Characterization Methodologies for Tracing Reaction Intermediates

Understanding the intricate details of reaction mechanisms requires the ability to detect and characterize fleeting reaction intermediates. For the synthesis and subsequent transformations of this compound, advanced characterization techniques will be indispensable.

In-situ spectroscopic methods, such as Raman and infrared spectroscopy, will play a pivotal role in monitoring reactions in real-time. beilstein-journals.orgmdpi.comacs.orgspectroscopyonline.com These techniques can provide valuable information about the formation and consumption of reactants, intermediates, and products without the need for quenching the reaction. This is particularly useful for optimizing reaction conditions and identifying key intermediates in complex catalytic cycles.

Cryogenic Nuclear Magnetic Resonance (cryo-NMR) spectroscopy is another powerful tool that could be employed to trap and characterize thermally unstable intermediates. By slowing down the reaction at very low temperatures, it may be possible to obtain detailed structural information on species that would otherwise be too short-lived to observe.

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a valuable technique for elucidating reaction mechanisms by detecting and identifying charged intermediates in the gas phase. This method could be applied to study the catalytic cycles involved in the synthesis of this compound, providing insights into the nature of the active catalytic species.

Predictive Modeling and Data-Driven Research in Saturated Heterocyclic Chemistry

The use of computational chemistry and machine learning is revolutionizing the field of organic synthesis by enabling the prediction of reactivity and selectivity. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net For this compound and its derivatives, these predictive tools will be instrumental in guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the factors that control reactivity and stereoselectivity. mdpi.comrsc.orgyoutube.comnih.gov For example, DFT could be used to predict the most likely site of C-H functionalization on the thiolane ring or to rationalize the stereochemical outcome of a particular catalytic reaction.

Machine learning models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting the outcomes of new reactions. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net As more data on the synthesis and reactivity of functionalized thiolanes becomes available, it will be possible to develop machine learning models that can predict optimal reaction conditions or identify promising new synthetic routes to compounds like this compound.

Data-driven approaches can also be used to explore the vast chemical space of potential derivatives of this compound and to identify molecules with desired properties, such as specific biological activities or material characteristics.

Table 2: Application of Predictive Modeling in Alkoxythiolane Carbonitrile Research

| Modeling Technique | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. | Transition state energies, reaction barriers, and stereochemical preferences. mdpi.comrsc.org |

| Machine Learning (Random Forest, Neural Networks) | Prediction of regioselectivity in C-H functionalization. | Most probable site of reaction on the heterocyclic ring. nih.govdntb.gov.uaresearchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Prediction of the potential therapeutic applications of novel derivatives. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and receptor binding. | Understanding the interactions of this compound derivatives with biological targets. |

Elucidation of Complex Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, future research will need to focus on elucidating the mechanisms of its formation and subsequent reactions.

The combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, with computational modeling will be a powerful approach for unraveling complex reaction mechanisms. uvic.ca This integrated approach can provide a comprehensive picture of a reaction, from the initial interaction of reactants with the catalyst to the final formation of products.

By systematically investigating these future research directions, the scientific community can unlock the full potential of this compound and the broader class of alkoxythiolane carbonitriles, paving the way for new discoveries in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

Basic: What are the standard synthetic routes for 3-Methoxythiolane-3-carbonitrile, and how is its purity optimized?

Answer:

this compound is typically synthesized via cyclization reactions involving thiols and nitrile precursors. A common approach includes the use of sulfur-containing intermediates (e.g., thiolanes) functionalized with methoxy and cyano groups. For purity optimization (>95%), techniques such as recrystallization (using polar aprotic solvents) and column chromatography (silica gel with hexane/ethyl acetate gradients) are employed. Analytical methods like HPLC and GC-MS validate purity, while H/C NMR confirm structural integrity .

Advanced: How can researchers address challenges in sourcing this compound due to discontinuation by commercial suppliers?

Answer:

When commercial sources are unavailable (e.g., discontinuation noted in ), alternative strategies include:

- In-house synthesis : Adapting literature protocols for analogous thiolane-carbonitriles (e.g., cyclization of 3-mercapto-3-methoxypropanenitrile with cyanating agents).

- Derivatization : Using structurally similar compounds (e.g., 3-methoxy-substituted carbonitriles) as starting materials for functional group interconversion .

- Collaboration : Partnering with academic labs or specialized suppliers (e.g., Enamine Ltd.) for custom synthesis .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H NMR identifies methoxy ( ppm) and thiolane ring protons ( ppm). C NMR confirms the nitrile carbon ( ppm).

- IR Spectroscopy : Stretching vibrations for C≡N (~2220–2260 cm) and C-O (methoxy, ~1250 cm).

- X-ray Crystallography : Resolves spatial arrangement of the thiolane ring and methoxy group, critical for understanding steric effects (as seen in analogous thiophene-carbonitrile structures) .

Advanced: How does the thiolane ring influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The thiolane ring imposes steric constraints and electronic effects:

- Steric Hindrance : The five-membered ring limits accessibility to the nitrile group, favoring reactions with small nucleophiles (e.g., amines over bulky organometallics).

- Electronic Effects : The sulfur atom’s electron-withdrawing nature enhances nitrile electrophilicity, accelerating reactions with nucleophiles like hydrazines or Grignard reagents. Computational modeling (DFT) can predict reaction sites and transition states .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) to mitigate cyanide release risks .

Advanced: How can computational chemistry guide the design of derivatives based on this compound for targeted bioactivity?

Answer:

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity trends observed in analogous compounds (e.g., hexahydroquinoline-carbonitriles ).

- MD Simulations : Assess stability of derivative-target complexes over time .

Advanced: What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize stepwise conditions.

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. non-polar), and temperatures.

- Reproducibility Checks : Cross-validate protocols with independent labs, as seen in multi-institutional crystallography studies .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Building Block : Used in multi-step syntheses of heterocycles (e.g., thienopyridines) .

- Material Science : Functionalization of polymers or metal-organic frameworks (MOFs) via nitrile coordination .

Advanced: How do electronic effects of the methoxy group modulate the stability of this compound under acidic/basic conditions?

Answer:

- Acidic Conditions : Methoxy’s electron-donating nature destabilizes the nitrile group, leading to hydrolysis (→ amide) at elevated temperatures.

- Basic Conditions : Base-induced ring-opening of the thiolane may occur, forming thiol intermediates. Stability studies via pH-dependent NMR or kinetic assays are recommended .

Advanced: What mechanistic insights explain regioselectivity in cycloaddition reactions involving this compound?

Answer:

- Frontier Molecular Orbitals (FMOs) : The nitrile’s LUMO interacts preferentially with electron-rich dienophiles in [2+4] cycloadditions.

- Steric Control : Methoxy and thiolane substituents direct attack to less hindered positions, as demonstrated in chromene-carbonitrile systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.